(R)-3,5-Diamino-5-oxopentanoic acid
Overview
Description
®-3,5-Diamino-5-oxopentanoic acid is a chiral amino acid derivative with significant biochemical and industrial relevance. This compound features an amino group, a carboxyl group, and a keto group, making it a versatile molecule in various chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,5-Diamino-5-oxopentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas . The reaction conditions often include moderate temperatures and pressures to optimize yield and enantiomeric purity.
Industrial Production Methods: Industrial production of ®-3,5-Diamino-5-oxopentanoic acid may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that express the necessary enzymes for its biosynthesis . This method is advantageous due to its sustainability and potential for high yield.
Chemical Reactions Analysis
Types of Reactions: ®-3,5-Diamino-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
®-3,5-Diamino-5-oxopentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3,5-Diamino-5-oxopentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways . The compound’s molecular targets include enzymes like aminotransferases and dehydrogenases, which facilitate its conversion into other biologically active molecules .
Comparison with Similar Compounds
(S)-3,5-Diamino-5-oxopentanoic acid: The enantiomer of the compound, which may have different biological activities and properties.
Glutamic acid: A structurally similar amino acid with a carboxyl group instead of a keto group.
Aspartic acid: Another similar amino acid with a different side chain structure.
Uniqueness: ®-3,5-Diamino-5-oxopentanoic acid is unique due to its chiral nature and the presence of both amino and keto functional groups. This combination allows it to participate in a diverse array of chemical reactions and biological processes, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(3R)-3,5-diamino-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYSDPUJMJWCBH-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CC(=O)O)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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